Prothrombin (18-23)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

role of prothrombin fragment 18-23 in coagulation cascade

Prothrombin Activation and Key Fragments

Prothrombin activation to thrombin is a central event in the coagulation cascade, mediated by the prothrombinase complex (Factor Xa, Factor Va, Ca²⁺, and a phospholipid surface) [1] [2]. This process occurs through the cleavage of two specific bonds and can proceed via different pathways, generating distinct intermediate fragments [3] [4].

The table below summarizes the key intermediates and fragments produced during prothrombin activation:

| Molecule/Intermediate | Type | Description & Functional Role |

|---|---|---|

| Fragment 1.2 (F1.2) | Activation Fragment | Released upon cleavage at Arg271. Contains the Gla domain and two kringle domains. Its measurement in plasma serves as a marker for prothrombin activation in vivo [4] [5]. |

| Prethrombin-2 | Inactive Intermediate | Generated after F1.2 is released. Requires cleavage at Arg320 to become active thrombin [3] [4]. |

| Meizothrombin | Active Intermediate | Generated upon initial cleavage at Arg320. Remains membrane-bound and expresses enzymatic activity, though with a different substrate profile than mature thrombin [3] [2]. |

| Fragment 2 (F2) | Domain/Fragment | A kringle domain that is part of F1.2. In prothrombin, it interacts with the catalytic domain, helping to encrypt exosite II. This interaction weakens upon activation [3]. |

The following diagram illustrates the two primary pathways of prothrombin activation and the fragments generated:

Prothrombin activation proceeds via Prethrombin-2 or Meizothrombin pathways, generating Fragment 1.2. [3] [4] [2]

Experimental Insights and Structural Data

Understanding the structural context is crucial for designing experiments related to prothrombin fragments.

- Structural Re-arrangements: Recent cryo-EM structures reveal that the Fragment 2 (F2) domain interacts with the catalytic domain of prothrombin in different modes. Cleavage at Arg320 triggers a shift in this interaction, facilitating the presentation of the second cleavage site (Arg271) to Factor Xa [3] [2].

- Pathway Dependence: The dominant activation pathway depends on the physiological context. Studies using activated platelets suggest the prethrombin-2 pathway predominates, limiting the functions of meizothrombin to optimize procoagulant activity [4]. In contrast, on synthetic phospholipids or other cell surfaces, the meizothrombin pathway is favored [2].

Guidance for Further Research

Since the specific fragment 18-23 is not described, the following approaches may help pinpoint its role:

- Verify Sequence and Context: Confirm the exact amino acid sequence of fragment 18-23 and its position within the prothrombin molecule using protein data banks (e.g., UniProt). This will clarify if it resides in a known functional domain.

- Investigate Novel Functions: Its absence from literature may indicate an uncharacterized role. Consider experiments to test if this peptide influences prothrombinase complex assembly, binding to phospholipid surfaces, or has signaling functions.

- Utilize Available Models: Quantitative Systems Pharmacology (QSP) models of coagulation incorporate extensive kinetic data [6]. These could be adapted to theoretically model the impact of a novel functional peptide if its biochemical interactions are determined.

References

- 1. Physiology, Coagulation Pathways - StatPearls - NCBI - NIH [ncbi.nlm.nih.gov]

- 2. Cryo-EM structure of the prothrombin-prothrombinase complex [pmc.ncbi.nlm.nih.gov]

- 3. Structural transitions during prothrombin activation: On the ... [pmc.ncbi.nlm.nih.gov]

- 4. Prothrombin activation on the activated platelet surface ... [pmc.ncbi.nlm.nih.gov]

- 5. Back to basics: the coagulation pathway [bloodresearch.or.kr]

- 6. A Review of Quantitative Systems Pharmacology Models ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Analysis of Prothrombin Amino Acids 18-23: Structure, Function, and Research Applications

Introduction to Prothrombin (18-23) and Its Structural Context

Prothrombin (coagulation Factor II) is a vitamin K-dependent zymogen that plays an indispensable role in the blood coagulation cascade through its conversion to the active protease thrombin. Within this multidomain glycoprotein, the region encompassing amino acids 18-23 represents a critical structural element located within the γ-carboxyglutamic acid (Gla) domain that significantly influences prothrombin's molecular recognition and functional capabilities. This segment forms part of a conserved disulfide loop that constrains the tertiary structure of the Gla domain and facilitates the metal ion binding necessary for prothrombin's interaction with phospholipid membranes during the coagulation process [1]. The prothrombin molecule circulates in plasma at a concentration of approximately 0.1 mg/mL with a half-life of about 60 hours [2], and its absolute requirement for life is demonstrated by the fact that no living patient has ever been reported with undetectable levels of prothrombin in blood [2].

The structural architecture of prothrombin encompasses several distinct domains: an N-terminal Gla domain (residues 1-46), two kringle domains (residues 65-143 and 170-248), and a C-terminal protease domain (residues 285-579), all connected by three flexible linker regions (Lnk1, Lnk2, and Lnk3) that confer significant molecular plasticity [2] [3]. Within this modular organization, the 18-23 region resides in the Gla domain, which undergoes post-translational γ-carboxylation of the first 10 glutamate residues to form Gla residues that enable calcium-dependent membrane binding [3]. The disulfide bridge between Cys18 and Cys23 creates a cyclic structural constraint that positions key functional residues for their role in coagulation, making this short peptide segment disproportionately important to prothrombin's biological activity [4].

Structural Features of Prothrombin (18-23)

Primary Sequence and Chemical Properties

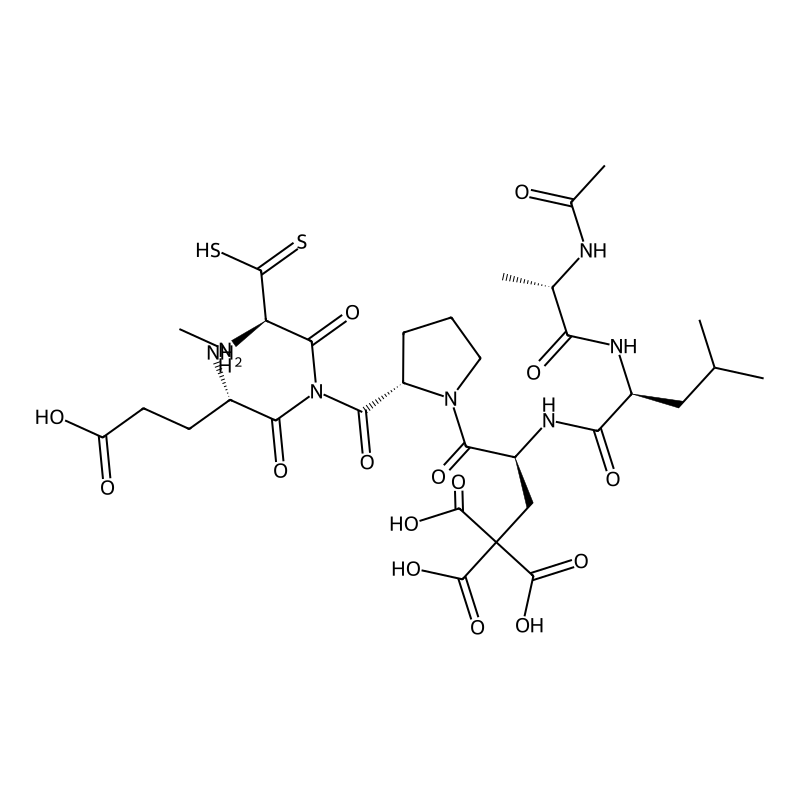

The prothrombin fragment encompassing residues 18-23 represents a hexapeptide segment with the amino acid sequence Cys-Leu-Gla-Gla-Pro-Cys, where "Gla" denotes γ-carboxyglutamic acid [4]. This peptide has a molecular formula of C~32~H~47~N~7~O~15~S~2 and a molecular weight of 833.9 g/mol [4]. The CAS registry number assigned to this specific peptide is 103658-53-3, which uniquely identifies it in chemical databases and research literature [4]. The tandem Gla residues at positions 19 and 20 (according to the numbering of the mature prothrombin protein) are particularly noteworthy as they undergo vitamin K-dependent post-translational modification that dramatically enhances their calcium-chelation capacity and mediates membrane association through coordination of divalent cations [1].

The synthetic version of this peptide is typically characterized as Ac-Cys-Leu-Gla-Gla-Pro-Cys-NHMe, indicating N-terminal acetylation and C-terminal methylation that stabilize the molecule for experimental applications [4]. The Medical Subject Headings (MeSH) category for prothrombin (18-23) is "Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records," reflecting its recognition as a distinct biochemical entity within established classification systems [4]. From a structural perspective, this peptide represents one of the most highly conserved regions across vitamin K-dependent coagulation factors, highlighting its fundamental importance to the coagulation mechanism.

Disulfide Bridge and Cyclic Conformation

The most distinctive structural feature of prothrombin (18-23) is the intramolecular disulfide bond formed between the cysteine residues at positions 18 and 23, which constrains the peptide backbone into a 20-atom macrocyclic structure with an approximate diameter of 8.2 ± 0.3 Å [4]. This disulfide bridge adopts a right-handed helical conformation with optimized dihedral angles (χ1: -60°, χ2: -90°, χ3: 180°) that minimize structural strain while maintaining the functional spatial orientation of key residues [4]. The cyclic conformation dramatically enhances the peptide's stability against proteolytic degradation compared to linear analogs, with thermal stability measurements showing a melting temperature (T~m~) of 62°C for the cyclic form versus 41°C for the linear equivalent [4].

Table 1: Key Structural Parameters of Prothrombin (18-23) Disulfide Bridge

| Structural Parameter | Measurement/Characteristic | Experimental Source |

|---|---|---|

| Disulfide bond length (S-S) | 2.03 Å | [4] |

| Macrocycle diameter | 8.2 ± 0.3 Å | [4] |

| Thermal stability (T~m~) | 62°C (cyclic) vs. 41°C (linear) | [4] |

| Dihedral angles | χ1: -60°, χ2: -90°, χ3: 180° | [4] |

| Residues in macrocycle | 6 (Cys18 to Cys23) | [4] |

Molecular dynamics simulations have revealed that the disulfide bridge significantly restricts the φ/ψ backbone angles at Leu19 and Pro22, creating a stable structural platform that properly orients the Gla residues for their metal coordination functions [4]. This constrained conformation is essential for the peptide's biological activity, as linear analogs demonstrate substantially reduced substrate efficiency for vitamin K-dependent carboxylase—approximately 12-fold less effective according to comparative studies [4]. The structural integrity of this disulfide loop is therefore critical not only for the structural stability of the Gla domain but also for the post-translational processing that enables prothrombin's membrane-binding capability.

Calcium-Dependent Conformational Dynamics

The prothrombin (18-23) segment exhibits calcium-responsive structural plasticity that directly influences its molecular interactions. Particularly noteworthy is the Glu21-Pro22 peptide bond, which undergoes calcium-dependent trans-cis isomerization—a rare phenomenon in short peptides [4]. Nuclear magnetic resonance (NMR) studies of bovine prothrombin fragment 1 have demonstrated that in chloroform solutions, the Glu21-Pro22 bond preferentially adopts the trans conformation (ω = 180°), while dimethyl sulfoxide induces a shift toward the cis geometry (ω = 0°) [4]. More importantly, calcium binding significantly modulates this equilibrium, increasing the cis population from 12% in the apo state to 38% in the calcium-bound state, as quantified by ¹H-¹³C heteronuclear correlation spectroscopy [4].

The kinetics of this isomerization process have been characterized with the trans → cis conversion occurring at a rate of 1.2 × 10⁻³ s⁻¹, while the reverse cis → trans transition proceeds at 4.7 × 10⁻⁴ s⁻¹, with an energy barrier of approximately 85 kJ/mol [4]. This conformational flexibility enables functional versatility:

- The trans conformation favors extended β-strand-like structures that orient the Gla21 side chains outward for enhanced membrane interaction through calcium bridging [4].

- The cis conformation induces a 120° bend at Pro22 that reorients Gla21 toward the disulfide core, potentially promoting protein-protein interactions with factor Va [4].

This calcium-dependent conformational dynamics allows the 18-23 region to serve as a molecular switch that modulates prothrombin's functional interactions based on the local calcium concentration and membrane environment.

γ-Carboxyglutamic Acid Residues and Metal Binding

The tandem Gla residues at positions 19 and 20 constitute the most functionally significant elements within the 18-23 sequence, enabling the formation of a high-affinity calcium coordination cluster that is essential for prothrombin's membrane association. Quantitative studies have determined that Gla19 binds calcium with a dissociation constant (K~d~) of 1.4 μM, while Gla20 exhibits even higher affinity with a K~d~ of 0.8 μM [4]. Together, these residues create a cooperative calcium-binding site with an apparent K~d~ of 0.2 μM for the pair, significantly enhancing prothrombin's affinity for calcium-activated phospholipid membranes [4].

The calcium binding induces several important structural transitions within the 18-23 region and its immediate environment:

- Hydrophobic Core Formation: Calcium coordination buries approximately 85% of the Leu19 side chain surface area, creating a stabilized hydrophobic core [4].

- Helix Induction: Residues 18-22 undergo a conformational shift to adopt 1.5 turns of a 3₁₀ helix in the calcium-bound state [4].

- Membrane Recognition: The Gla-Ca²⁺ complex exposes a hydrophobic patch (with a change in solvent accessible surface area ΔSASA = 420 Ų) that facilitates insertion into phospholipid bilayers [4].

Table 2: Functional Properties of Gla Residues in Prothrombin (18-23)

| Parameter | Gla19 | Gla20 | Combined |

|---|---|---|---|

| Calcium K~d~ | 1.4 μM | 0.8 μM | 0.2 μM |

| Membrane association rate (k~a~) | - | - | 2.1 × 10⁶ M⁻¹s⁻¹ |

| Membrane dissociation rate (k~d~) | - | - | 0.08 s⁻¹ |

| Impact of Gla→Glu mutation | ~92% reduction in membrane affinity | ~67% decrease in thrombin generation | [4] |

The critical importance of these Gla residues is further highlighted by mutational studies showing that Gla→Glu substitutions result in a 92% reduction in membrane affinity and a 67% decrease in thrombin generation rate [4]. This demonstrates how the specific structural and chemical properties of the Gla residues, constrained within the 18-23 disulfide loop, are essential for prothrombin's physiological function in haemostasis.

Functional Role in Prothrombin Activation and Thrombin Generation

Role in Membrane Binding and Prothrombinase Complex Assembly

The primary function of the prothrombin 18-23 region is to facilitate the calcium-dependent attachment of prothrombin to phospholipid membranes, where the prothrombinase complex assembles for efficient thrombin generation. The prothrombinase complex, composed of factor Xa (fXa), cofactor Va (fVa), calcium ions, and phospholipids, enhances the rate of thrombin generation by nearly 300,000-fold compared to fXa alone [5]. Within this complex, the 18-23 region enables prothrombin to anchor to cell membranes through the coordinated action of its Gla residues, which chelate calcium ions and interact with negatively charged phospholipid head groups, primarily phosphatidylserine [4] [1]. This membrane binding positions prothrombin optimally for cleavage by membrane-bound fXa and facilitates productive interactions with fVa that dramatically accelerate the activation kinetics.

The membrane binding kinetics mediated by the 18-23 region have been quantitatively characterized, with an association rate (k~a~) of 2.1 × 10⁶ M⁻¹s⁻¹ and a dissociation rate (k~d~) of 0.08 s⁻¹ [4]. This tight binding ensures sufficient residence time on the membrane surface for efficient activation while still allowing turnover of the prothrombinase complex. The functional significance of this region is further evidenced by the severe bleeding diathesis associated with natural mutations that impair Gla domain function, such as prothrombin Nijmegen (E7→Lys) and prothrombin Shanghai (E29→Gly) [3], which indirectly disrupt the proper structural context of the 18-23 region. Additionally, the clinical efficacy of vitamin K antagonists like warfarin stems from their ability to inhibit the γ-carboxylation of Gla residues within this critical region, thereby attenuating membrane binding and thrombin generation [3].

Influence on Prothrombin Conformational Equilibrium

Recent structural studies have revealed that prothrombin exists in an equilibrium between closed (~80%) and open (~20%) conformations in solution, and the 18-23 region indirectly influences this equilibrium through its connections to the flexible linker regions [6] [3] [7]. In the closed conformation, kringle-1 collapses onto the protease domain through an interaction between Tyr93 and Trp547, which obliterates access to the active site and protects the zymogen from autoproteolytic activation [6] [7]. The open conformation, in contrast, features an extended structure with the domains vertically aligned, making the activation cleavage sites more accessible to prothrombinase [6].

The linker regions connected to the Gla domain, particularly Lnk1 (residues 47-64), which immediately follows the 18-23 region, play a crucial role in propagating conformational information from the membrane-anchored Gla domain to the rest of the prothrombin molecule [2]. This communication is facilitated by the disulfide bond between Cys18 and Cys23, which helps maintain the structural integrity of this signaling pathway. Engineering studies have demonstrated that stabilization of prothrombin in the closed conformation through an engineered disulfide bond between residue 101 in kringle-1 and residue 470 in the protease domain (proT~CC~) significantly alters the rate and pathway of prothrombin activation [6], highlighting the functional importance of this conformational equilibrium.

Figure 1: Conformational Equilibrium of Prothrombin Influenced by the Gla Domain and Linker Regions. The calcium-binding-induced conformational changes in the Gla domain are transmitted through linker regions to regulate the open-closed equilibrium that controls activation efficiency.

Impact on Cleavage Pathway Selection

Prothrombin activation requires cleavage at two distinct sites—Arg271 and Arg320—which can proceed along two alternative pathways: the prethrombin-2 pathway (initial cleavage at R271) or the meizothrombin pathway (initial cleavage at R320) [8]. The presence of cofactor Va in the prothrombinase complex directs activation along the meizothrombin pathway and accelerates the rate of cleavage at R320 by more than 1000-fold, while having a smaller effect (30-fold enhancement) on cleavage at R271 [8]. The 18-23 region influences this pathway selection through its role in membrane binding and orientation, which affects how prothrombin presents its cleavage sites to the prothrombinase complex.

Recent studies employing loop-swap mutants have demonstrated that the sequence and position of the cleavage sites both contribute to pathway selection [8]. In the absence of fVa, the wild-type sequence at the R271 site is cleaved preferentially regardless of its position, whereas in the presence of fVa, the R320 site is cleaved preferentially regardless of its sequence [8]. Single-molecule FRET measurements have further revealed that cleavage at R320 induces a conformational transition from the closed form of prothrombin to the open form of meizothrombin, which significantly alters the environment around R271 and enhances its subsequent cleavage [8]. Since the 18-23 region contributes to the maintenance of the closed conformation through its connections to the linker regions, it indirectly influences this pathway selection by affecting the conformational landscape of prothrombin.

Experimental Approaches for Structural and Functional Analysis

Peptide Synthesis and Engineering Strategies

The synthesis of the prothrombin (18-23) peptide presents significant challenges due to the intramolecular disulfide bridge that constrains the peptide into a cyclic conformation and the presence of multiple Gla residues that require specific protection-deprotection strategies [4]. Modern solid-phase peptide synthesis approaches have evolved significantly from the original solution-phase methods initially employed for prothrombin (18-23) synthesis [4]. The contemporary Fmoc/tBu strategy represents the gold standard for synthesizing complex cyclic peptides, offering superior efficiency and reproducibility compared to traditional Boc chemistry [4].

The synthesis requires careful selection of orthogonal protecting groups to ensure regioselective disulfide bond formation. Historical syntheses employed Boc-Cysteine(Acm)-Leucine-Glutamic acid(OBzl)-Glutamic acid(OBzl)-Proline-Cysteine(Acm)-OBzl as the protected linear precursor, where the acetamidomethyl (Acm) protecting groups on cysteine residues enable selective removal and subsequent oxidation to form the desired disulfide bridge [4]. Contemporary approaches utilize advanced protecting group strategies including trityl (Trt), S-tert-butyl (StBu), and Acm groups for cysteine residues [4]. The development of acid-activated N-chlorosuccinimide methodologies has enabled single-step deprotection and disulfide formation on solid support, achieving rapid (approximately 15 minutes) and clean disulfide product formation—a significant advancement over traditional iodine-mediated oxidation methods that required 62-69% yields in solution [4].

Figure 2: Strategic Workflow for Prothrombin (18-23) Peptide Synthesis. The process highlights orthogonal protection strategies and modern oxidative folding techniques for efficient cyclic peptide production.

Structural Characterization Techniques

The structural analysis of prothrombin (18-23) and its interactions employs a diverse array of biophysical techniques that provide complementary information about its conformation and dynamics. Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in characterizing the calcium-dependent trans-cis isomerization of the Glu21-Pro22 peptide bond and quantifying the populations of each isomer state under different conditions [4]. NMR studies have also revealed how calcium binding induces structural transitions within the peptide, including the formation of helical elements and the exposure of hydrophobic patches that facilitate membrane insertion [4].

X-ray crystallography has provided high-resolution structural information about the Gla domain in the context of larger prothrombin fragments, though the inherent flexibility of prothrombin has complicated crystallization efforts [6]. The successful crystallization of prothrombin has required engineering strategies to stabilize specific conformations, such as the proT~CC~ mutant (S101C/A470C) that locks prothrombin in the closed form through an engineered disulfide bond [6]. This approach yielded a crystal structure solved at 4.1 Å resolution that revealed the intramolecular collapse of kringle-1 onto the protease domain characteristic of the closed conformation [6].

Single-molecule Förster Resonance Energy Transfer (smFRET) has emerged as a powerful technique for probing the conformational dynamics of prothrombin in solution, revealing the equilibrium between open and closed forms and quantifying the distances between specific domains under various conditions [6] [3] [7]. This technique typically involves engineering cysteine residues at strategic positions (e.g., S120C/S478C) for site-specific labeling with fluorescent dyes, followed by confocal microscopy with pulsed interleaved excitation (PIE) to measure FRET efficiencies at the single-molecule level [3]. These measurements have documented that prothrombin exists primarily in a closed conformation (70-80%) under physiological conditions, with the open conformation becoming more populated under certain conditions that promote activation [7].

Table 3: Experimental Techniques for Structural Analysis of Prothrombin (18-23)

| Technique | Application | Key Information Obtained |

|---|---|---|

| NMR Spectroscopy | Peptide conformation in solution | Calcium-dependent isomerization, structural dynamics |

| X-ray Crystallography | High-resolution structure | Atomic coordinates, domain organization |

| smFRET | Conformational equilibrium | Distance distributions, population dynamics |

| Surface Plasmon Resonance | Binding interactions | Affinity, kinetics of membrane/protein binding |

| Circular Dichroism | Secondary structure | Helical content, thermal stability |

Additional techniques including surface plasmon resonance (SPR) and circular dichroism (CD) spectroscopy provide complementary information about membrane-binding kinetics and secondary structure content, respectively [4] [6]. Together, this multidisciplinary approach has revealed the intricate structural features and dynamic behavior of the prothrombin (18-23) region and its contribution to the broader functional mechanisms of prothrombin activation.

Research Applications and Therapeutic Implications

Insights from Natural Mutations and Engineered Variants

Naturally occurring mutations in prothrombin provide compelling evidence for the functional importance of the structural elements encompassing the 18-23 region. For instance, the naturally occurring mutant prothrombin Mumbai (C47S) demonstrates a profoundly altered coagulation phenotype with intracranial bleeding [2]. This mutation affects Cys47, which forms a disulfide bond with Cys60 in the Lnk1 region that immediately follows the 18-23 segment [2]. This disulfide bond is part of a hinge region that enables communication between the membrane-anchored Gla domain and the activation domains of prothrombin, and its disruption impairs the transmission of conformational information that directs cleavage at R320 along the meizothrombin pathway [2].

Similarly, mutations in residues that participate in the ion quartet stabilization of the A chain (R296, E300, D306, E309)—such as those found in prothrombin Denver (E300K and E309K) and prothrombin Puerto Rico (T122M/R457Q)—cause severe bleeding due to direct perturbation of prothrombin activation [2]. While these mutations are not within the 18-23 region itself, they highlight how subtle structural perturbations in regions connected to the Gla domain can dramatically alter prothrombin function. The availability of high-resolution structural information has enabled a molecular understanding of these bleeding phenotypes and revealed the intricate network of interactions that connect the 18-23 region to distal functional sites in prothrombin [2].

Implications for Anticoagulant Drug Development

The structural insights gained from studying the prothrombin (18-23) region have opened new avenues for anticoagulant therapeutic strategies that target specific aspects of prothrombin activation. Traditional anticoagulants like warfarin indirectly affect the 18-23 region by inhibiting the vitamin K-dependent γ-carboxylation of Gla residues, thereby impairing membrane binding [3]. However, this approach has a narrow therapeutic index and requires frequent monitoring. The detailed structural information now available suggests opportunities for developing more targeted anticoagulants that specifically disrupt:

- The disulfide bridge between Cys18 and Cys23, which could destabilize the Gla domain structure and impair membrane binding.

- The calcium-binding sites involving Gla19 and Gla20, using small molecules that compete for coordination.

- The interaction between the Gla domain and phospholipid membranes, using synthetic peptides that mimic the 18-23 sequence.

- The conformational equilibrium between open and closed forms of prothrombin, allosterically modulating activation kinetics.

Such approaches could potentially offer improved specificity and reduced bleeding risk compared to current anticoagulant therapies. Additionally, the structural insights from the 18-23 region may inform the development of reversal agents for direct oral anticoagulants that could provide more targeted control of anticoagulation in clinical settings [3].

Research Tools and Diagnostic Applications

Beyond therapeutic applications, peptides derived from the prothrombin (18-23) sequence have utility as specific research reagents for studying vitamin K-dependent carboxylase activity and membrane binding mechanisms. The cyclic conformation of this peptide enhances its binding affinity for vitamin K-dependent carboxylase approximately 12-fold compared to linear analogs, making it a superior substrate for in vitro studies of this enzyme [4]. Additionally, synthetic peptides containing the 18-23 sequence can be used as competitive inhibitors in binding studies to characterize the interaction between prothrombin and phospholipid membranes or components of the prothrombinase complex.

From a diagnostic perspective, antibodies specific for the conformational epitopes within the 18-23 region could potentially detect abnormalities in prothrombin structure or function. While such applications are still primarily in the research domain, they represent promising approaches for characterizing novel prothrombin mutations and understanding their functional consequences. The well-defined structure and essential function of the 18-23 region make it an attractive target for developing specific probes that can report on prothrombin's structural integrity and activation status in both research and clinical settings.

Conclusion and Future Directions

The prothrombin region encompassing amino acids 18-23 represents a critically important structural element that plays a disproportionate role in prothrombin function relative to its small size. The disulfide-constrained cyclic conformation, calcium-binding Gla residues, and dynamic structural properties of this region collectively enable its essential functions in membrane binding, prothrombinase complex assembly, and regulation of the activation pathway. The detailed structural insights gained from recent crystallographic, spectroscopic, and single-molecule studies have transformed our understanding of this region and its contribution to the broader structural architecture of prothrombin.

Important questions remain for future research, including the precise mechanism by which calcium binding to the Gla domain transmits conformational information through the linker regions to influence the open-closed equilibrium of prothrombin. Additionally, the potential roles of post-translational modifications other than γ-carboxylation—such as the N-glycosylation at Asn78 and Asn100 that are in spatial proximity to the 18-23 region—in modulating the structure and function of this region deserve further investigation [3]. The development of more sophisticated molecular dynamics simulations that accurately capture the conformational flexibility of prothrombin will also be valuable for understanding how the 18-23 region contributes to the allosteric regulation of thrombin generation.

References

- 1. Role of Y-Carboxyglutamic Acid in Blood Coagulation [grantome.com]

- 2. Prothrombin structure: unanticipated features and ... [pmc.ncbi.nlm.nih.gov]

- 3. Structure of Coagulation Factor II: Molecular Mechanism ... [frontiersin.org]

- 4. Buy Prothrombin (18-23) | 103658-53-3 [smolecule.com]

- 5. Incorporation of Factor Va into Prothrombinase Is Required ... [sciencedirect.com]

- 6. Structure of prothrombin in the closed form reveals new ... [nature.com]

- 7. Structural Architecture of Prothrombin in Solution Revealed ... [sciencedirect.com]

- 8. Role of sequence and position of the cleavage sites in ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Prothrombin Activation Mechanism and Cleavage Sites

Executive Summary

Prothrombin activation represents the penultimate step in the coagulation cascade, converting the zymogen prothrombin to the active serine protease thrombin through highly regulated proteolytic cleavages. This process is catalyzed by the prothrombinase complex (factor Xa, factor Va, phospholipid membranes, and Ca²⁺), which enhances the rate of thrombin generation by approximately 300,000-fold compared to factor Xa alone [1] [2]. The activation mechanism proceeds through two alternative pathways—prethrombin-2 or meizothrombin intermediates—with pathway selection governed by cofactor availability, cleavage site sequences, and conformational transitions between closed and open forms of prothrombin [3] [4]. Understanding these molecular mechanisms provides critical insights for targeting coagulation therapeutically, particularly through direct factor Xa inhibitors that have transformed anticoagulation therapy. This technical guide comprehensively examines the biochemistry, structural biology, experimental methodologies, and therapeutic implications of prothrombin activation for research scientists and drug development professionals.

Introduction to Prothrombin Biochemistry

Prothrombin (coagulation factor II) is a vitamin K-dependent multidomain zymogen circulating in plasma at approximately 100 μg/mL [3]. Its activation to thrombin represents the central regulatory step in hemostasis and thrombosis, with thrombin serving diverse functions including fibrinogen cleavage, platelet activation, and feedback amplification of coagulation [5]. The modular domain architecture of prothrombin (579 amino acids in human) comprises: an N-terminal Gla domain (residues 1-46) that mediates membrane binding; two kringle domains (Kringle 1: residues 65-143; Kringle 2: residues 170-248); and a C-terminal serine protease domain (residues 285-579) [3] [4]. These domains are connected by flexible linker regions designated Lnk1 (connecting Gla to Kringle 1), Lnk2 (connecting Kringle 1 to Kringle 2), and Lnk3 (connecting Kringle 2 to the protease domain) [4].

The biological significance of prothrombin activation extends beyond hemostasis to include pathophysiological roles in thrombosis, inflammation, and cancer metastasis [6]. Regulation of this process occurs at multiple levels, including membrane localization requirements (phosphatidylserine-exposing surfaces), cofactor dependence (factor Va), and inhibitory pathways (antithrombin, TFPI) [1] [2]. Structural studies have revealed that prothrombin exists in an equilibrium between closed and open conformations, with the closed form predominating (80%) under physiological conditions and representing a key regulatory point in activation kinetics [4].

Molecular Mechanism of Prothrombin Activation

Cleavage Sites and Activation Intermediates

Prothrombin activation requires proteolytic cleavage at two distinct arginine residues, R271 and R320, which can occur in different sequences yielding alternative activation pathways [3] [1]. These cleavage sites are embedded within distinct local sequences that influence their accessibility and recognition by factor Xa: the R271 site is flanked by 261DEDSDRAIEGRTATSEYQT279, while the R320 site is surrounded by 310RELLESYIDGRIVEGSDAE328 [3]. Notably, only 21% of residues in the P11-P8' positions are conserved between these two sites, with differences particularly pronounced in the primed region C-terminal to the scissile bond [3].

Table 1: Prothrombin Cleavage Sites and Characteristics

| Characteristic | R271 Site | R320 Site |

|---|---|---|

| Position | Between fragment 1.2 and prethrombin-2 | Between thrombin A and B chains |

| Primary Pathway | Prethrombin-2 pathway | Meizothrombin pathway |

| Preferred Cofactor Conditions | Absence of factor Va | Presence of factor Va |

| Conserved Residues | P1 Arg, P2 Gly, P4 Ile, P10 Glu | P1 Arg, P2 Gly, P4 Ile, P10 Glu |

| Key Intermediate Generated | Prethrombin-2 | Meizothrombin |

The two activation pathways generate distinct intermediates:

- The prethrombin-2 pathway involves initial cleavage at R271, releasing fragment 1.2 (containing the Gla domain and kringles) and generating the inactive intermediate prethrombin-2, which undergoes subsequent cleavage at R320 to yield active thrombin [1] [2].

- The meizothrombin pathway involves initial cleavage at R320, producing the active intermediate meizothrombin (which retains the Gla domain and kringles covalently linked to the protease domain), followed by cleavage at R271 to release fragment 1.2 and yield mature thrombin [3] [2].

Pathway selection has functional implications because the intermediates possess different catalytic properties: meizothrombin exhibits minimal activity toward fibrinogen but effectively activates protein C, while thrombin efficiently cleaves fibrinogen and activates platelets [2].

Structural Transitions: Closed and Open Conformations

Prothrombin exists in equilibrium between closed and open conformations, with significant implications for activation kinetics and pathway selection [4]. The closed form predominates in solution (approximately 80%) and features a compact structure where kringle-1 collapses onto the protease domain, burying approximately 1253 Ų of accessible surface area through hydrophobic interactions [4]. This conformation is stabilized by specific interactions between Tyr93 in kringle-1 and Trp547 in the protease domain active site [4]. In contrast, the open form features an extended structure with domains aligned vertically, increasing the overall length by approximately 50 Šcompared to the closed form [4].

Cofactor binding shifts this equilibrium toward the open conformation, with factor Va enhancing the rate of cleavage at R320 by >1000-fold while having a more modest effect (30-fold) on cleavage at R271 [3]. This conformational transition represents a key allosteric regulatory mechanism in prothrombin activation, as the open form displays increased accessibility to cleavage sites and altered kinetics of proteolysis [4]. Engineering of prothrombin variants locked in either closed (proTCC) or open (proTΔ154-167) conformations has demonstrated that stabilization of the open form increases the rate of activation and favors accumulation of the prethrombin-2 intermediate [4].

Figure 1: Prothrombin Activation Pathways and Conformational Transitions. The equilibrium between closed and open conformations determines the preferred activation pathway through different intermediates.

Role of the Prothrombinase Complex

The prothrombinase complex assembles on negatively charged phospholipid membranes (typically provided by activated platelets or other cells) and consists of factor Xa (the serine protease), factor Va (the protein cofactor), calcium ions, and phospholipids [1]. This complex enhances catalytic efficiency by approximately 300,000-fold compared to factor Xa alone through multiple mechanisms [1] [2]:

- Membrane localization reduces the dimensionality of the reaction from three dimensions to two dimensions, increasing collision frequency between enzyme and substrate

- Factor Va strengthens affinity of factor Xa for membranes and decreases the Kₘ for prothrombin by enhancing substrate binding

- Cofactor interaction increases kcat of the enzymatic reaction, optimizing active site configuration

Factor Xa alone activates prothrombin predominantly through the prethrombin-2 pathway (initial cleavage at R271), while the prothrombinase complex directs activation primarily through the meizothrombin pathway (initial cleavage at R320) [1] [2]. This switch in pathway preference demonstrates the allosteric regulation exerted by cofactor binding and membrane assembly on protease specificity [3].

Experimental Methods and Analytical Approaches

Structural Biology Techniques

X-ray crystallography has provided critical insights into prothrombin structure, particularly through engineered constructs that stabilize specific conformations. The closed form structure was solved using proTS101C/A470C (proTCC), a mutant locked in the closed conformation through an engineered disulfide bond between kringle-1 (Cys101) and the protease domain (Cys470) [4]. This approach revealed the molecular details of interdomain interactions, including the hydrophobic interface between kringle-1 and the protease domain and the role of Lnk2 in stabilizing the closed form [4]. Conversely, deletion mutants (proTΔ154-167) that stabilize the open form have provided structural information on the extended conformation [4].

Single-molecule FRET (smFRET) has been instrumental in characterizing the equilibrium between closed and open conformations and quantifying interdomain distances in solution [3] [4]. This technique employs site-specific labeling with donor and acceptor fluorophores to measure real-time transitions between conformational states, revealing that the closed and open forms differ by approximately 50 Å in overall length [4]. smFRET has also been used to monitor cleavage kinetics at the R271 site through loss of FRET signal, providing detailed temporal resolution of activation events [3].

Kinetic and Functional Assays

Cleavage pathway analysis employs SDS-PAGE and Western blotting to track the appearance and disappearance of activation intermediates (prethrombin-2, meizothrombin, fragment 1.2) over time [3]. This approach can distinguish between activation pathways by identifying characteristic intermediate patterns and has been used with engineered prothrombin variants where cleavage site sequences were swapped between R271 and R320 positions [3]. These studies demonstrated that in the absence of factor Va, the wild-type sequence at the R271 site is cleaved preferentially regardless of its position, while in the presence of factor Va, the R320 site is cleaved preferentially regardless of its sequence [3].

Surface plasmon resonance (SPR) has been used to quantify interactions between prothrombin domains, revealing weak but specific binding between fragment 1 (Gla domain and kringles) and prethrombin-2 with a complex kinetic profile characterized by at least two dissociation rate constants [4]. This technique provides information on binding affinity and stoichiometry critical for understanding the structural basis of conformational transitions.

Table 2: Key Experimental Methods for Studying Prothrombin Activation

| Method | Application | Key Information Obtained |

|---|---|---|

| X-ray Crystallography | Structural analysis of engineered constructs | Atomic resolution structures of closed and open conformations |

| Single-molecule FRET | Solution studies of conformational dynamics | Interdomain distances, equilibrium constants, real-time transitions |

| Limited Proteolysis | Mapping accessible cleavage sites | Conformational states, domain accessibility |

| Surface Plasmon Resonance | Protein-protein interaction analysis | Binding affinities, kinetic parameters for domain interactions |

| SDS-PAGE/Western Blot | Tracking activation intermediates | Pathway preference, intermediate accumulation, cleavage kinetics |

Engineering Prothrombin Variants

Protein engineering approaches have been invaluable for dissecting prothrombin activation mechanisms. Key strategies include:

- Disulfide trapping (proTCC) to stabilize the closed conformation through engineered cysteine residues [4]

- Loop-swap mutants (proT320/320 and proT271/271) where sequences surrounding cleavage sites are exchanged to investigate sequence versus position effects [3]

- Deletion mutants (proTΔ154-167) that remove flexible linker regions to stabilize the open conformation [4]

- Point mutations at critical residues (e.g., Tyr93, Trp547) to disrupt interdomain interactions and destabilize the closed form [4]

These engineered variants have demonstrated that sequence and position collectively dictate cleavage site preference: the native R271 sequence is optimal for recognition by factor Xa alone, while the R320 position becomes preferred in the presence of factor Va regardless of sequence [3].

Therapeutic Applications and Drug Targeting

Direct Factor Xa Inhibitors

Factor Xa represents a key therapeutic target for anticoagulation therapy because it occupies a pivotal position in the coagulation cascade, integrating signals from both intrinsic and extrinsic pathways [7]. Direct factor Xa inhibitors are small molecule therapeutics that selectively and reversibly bind to the active site of factor Xa, blocking interaction with prothrombin substrate [7]. These agents include rivaroxaban, apixaban, and edoxaban, which have been approved for clinical use in venous thromboembolism treatment and prevention [7].

The pharmacological advantages of direct factor Xa inhibitors include predictable pharmacokinetics that eliminate routine monitoring requirements, rapid onset of action, and multiple pathways of elimination that reduce vulnerability to drug accumulation [7]. These agents inhibit both free factor Xa in solution and factor Xa bound within the prothrombinase complex, effectively suppressing thrombin generation [7]. Compared to direct thrombin inhibitors, factor Xa inhibitors may provide more efficient suppression of coagulation by targeting the amplification of thrombin generation upstream [7].

Table 3: Pharmacological Properties of Direct Oral Factor Xa Inhibitors

| Property | Rivaroxaban | Apixaban | Edoxaban |

|---|---|---|---|

| VTE Treatment Dose | 15 mg BID × 3 weeks, then 20 mg daily | 10 mg BID × 7 days, then 5 mg BID | 60 mg daily after 7-10 days heparin |

| Time to Peak (Tmax) | 2-4 hours | 3-4 hours | 1-2 hours |

| Half-life | 5-9 hours | 9-14 hours | 10-14 hours |

| Bioavailability | >80% (dose-dependent) | >50% | 62% |

| Renal Elimination | 33% | 25% | 35% |

| Protein Binding | 92-95% | 87% | 40-59% |

| CYP3A4 Substrate | Yes | Yes | Yes |

Regulation of Fibrinolysis and Thrombin Activatable Fibrinolysis Inhibitor (TAFI)

TAFI forms a molecular link between coagulation and fibrinolysis, serving as a proenzyme that is converted to an active carboxypeptidase (TAFIa) upon proteolytic cleavage by thrombin, plasmin, or the thrombin-thrombomodulin complex [8]. Activated TAFI attenuates fibrinolysis by removing C-terminal lysine residues from partially degraded fibrin, thereby eliminating binding sites for plasminogen and plasmin that enhance fibrinolytic efficiency [8]. This mechanism creates a negative feedback loop where thrombin generation simultaneously promotes fibrin formation and protects the fibrin clot from degradation [8].

TAFI activation has implications beyond hemostasis, with recent evidence suggesting a role in cancer metastasis by regulating pericellular plasminogen activation and extracellular matrix proteolysis [6]. In breast cancer models, stable variants of TAFIa (TAFIa-CIIYQ) inhibit invasion, migration, and proteolysis of cancer cells, suggesting that enhancement of TAFI activation may represent a therapeutic strategy to suppress metastasis [6]. The structural basis of TAFI activation has been elucidated through crystallographic studies, revealing a characteristic metallocarboxypeptidase fold with an N-terminal activation peptide and C-terminal catalytic domain [8].

Conclusion and Future Perspectives

The molecular mechanism of prothrombin activation represents a paradigm for complex zymogen activation processes, integrating membrane binding, cofactor interactions, conformational transitions, and precise proteolytic cleavages. Recent structural and biophysical studies have elucidated the dynamic equilibrium between closed and open forms and its functional consequences for activation pathway selection [3] [4]. The development of direct factor Xa inhibitors has translated this mechanistic understanding into effective therapeutic agents that have transformed anticoagulation practice [7].

Future research directions include:

- High-resolution structural studies of fully assembled prothrombinase complexes to elucidate precise molecular interactions between prothrombin, factor Xa, and factor Va

- Time-resolved analysis of activation events to capture transient intermediates and conformational transitions in real time

- Exploration of allosteric modulators that target specific prothrombin conformations to achieve more precise regulation of coagulation

- Investigation of prothrombin activation in pathophysiological contexts beyond hemostasis and thrombosis, including cancer metastasis and inflammation

The continued integration of structural biology, biophysics, and molecular pharmacology will further advance our understanding of this critical physiological process and enable development of increasingly targeted therapeutic interventions.

References

- 1. - Wikipedia Prothrombinase [en.wikipedia.org]

- 2. Coagulation Factor Xa - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 3. Role of sequence and position of the cleavage sites in ... [pmc.ncbi.nlm.nih.gov]

- 4. Structure of prothrombin in the closed form reveals new ... [nature.com]

- 5. The Prothrombin- Prothrombinase Interaction [pubmed.ncbi.nlm.nih.gov]

- 6. Activated thrombin - activatable ... fibrinolysis inhibitor [bmccancer.biomedcentral.com]

- 7. The role of factor Xa inhibitors in venous thromboembolism ... [pmc.ncbi.nlm.nih.gov]

- 8. (TAFI): An Updated... Thrombin Activatable Fibrinolysis Inhibitor [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Prothrombin Conformational Dynamics in Coagulation and Therapeutics

Introduction to Prothrombin Structure and Conformational Plasticity

Prothrombin (coagulation factor II) represents a central molecular switch in the coagulation cascade, transitioning from an inert zymogen to the active protease thrombin through precisely regulated conformational changes. This 579-amino acid glycoprotein exhibits a modular architecture consisting of an N-terminal Gla domain (residues 1-46), kringle-1 (residues 65-143), kringle-2 (residues 170-248), and a C-terminal protease domain (residues 285-579), interconnected by three flexible linker regions [1] [2]. The conformational equilibrium between open and closed forms of prothrombin represents a critical regulatory mechanism that governs its activation kinetics, pathway selection, and ultimate functional outcomes in hemostasis and thrombosis.

Recent structural biology breakthroughs have illuminated the dynamic nature of prothrombin, revealing an unexpected level of molecular flexibility that extends beyond the classical zymogen activation paradigm. Single-molecule FRET (smFRET) measurements and X-ray crystallographic studies have demonstrated that prothrombin exists in equilibrium between two major conformational states with dramatically different molecular dimensions and functional properties [2] [3]. The biological significance of this conformational plasticity extends throughout the coagulation cascade, influencing the rate of thrombin generation, the pathway of prothrombin activation, and the encryption of functional exosites prior to zymogen activation.

Structural Features of Open and Closed Conformations

Domain Organization and Flexibility

The structural basis of prothrombin's conformational dynamics resides in its flexible linker regions that interconnect the major domains. Linker 1 (Lnk1, residues 47-64) connects the Gla domain to kringle-1 and contains two helices stabilized by the C47-C60 disulfide bond, functioning as a hinge that transmits conformational changes from the membrane-anchored Gla domain to the rest of the molecule [1]. Linker 2 (Lnk2, residues 144-169) represents the most structurally adaptable connection, serving as a flexible tether between kringle-1 and kringle-2 that permits large-scale domain rearrangements. Linker 3 (Lnk3, residues 249-284) connects kringle-2 to the protease domain and contains the primary cleavage site (Arg271) for prothrombin activation [2].

The conformational equilibrium between open and closed states is primarily governed by the flexibility of Lnk2, which functions as a molecular spring enabling alternative spatial arrangements of the N-terminal fragment (Gla domain and kringle-1) relative to the C-terminal region (kringle-2 and protease domain) [1]. In solution, this equilibrium favors the closed conformation (approximately 70-80% under physiological conditions), though this distribution can be significantly influenced by environmental factors including metal ion availability, membrane binding, and allosteric effector molecules [2] [3].

Structural Characteristics of the Closed Form

The closed conformation of prothrombin features a compact architecture with an overall length of approximately 90 Å, characterized by an intramolecular collapse that brings kringle-1 into direct contact with the protease domain [2]. This interaction buries approximately 1253 Ų of accessible surface area and is stabilized primarily by hydrophobic contacts between two key loops in kringle-1 (loop-1: residues 90-94 and loop-2: residues 130-135) and the protease domain [2]. A particularly critical interaction involves Tyr93 in kringle-1, which inserts its aromatic side chain into a deep cavity within the protease domain where it engages Trp547 near the active site [2] [3].

The molecular basis for the closed conformation has been structurally validated through the engineered disulfide mutant proTˢ¹⁰¹ᶜ/ᴬ⁴⁷⁰ᶜ (proTCC), which covalently links kringle-1 to the protease domain through an artificial disulfide bond [2]. X-ray crystallography of this mutant at 4.1 Å resolution confirmed the spatial proximity between these domains in the closed form and revealed that the conserved proximal portion of Lnk2 (Gly144-Arg155) runs in close proximity to kringle-1, likely engaging this domain through multiple hydrogen-bonding interactions [2]. The closed conformation effectively occludes access to the active site and protects the zymogen from autoproteolytic activation, representing an important cryptographic mechanism [3].

Structural Characteristics of the Open Form

In contrast to the compact closed form, the open conformation of prothrombin exhibits an extended architecture with an overall length of approximately 130-140 Å, representing a difference of nearly 50 Å compared to the closed state [3]. This elongated structure features a more vertical alignment of the Gla domain, kringle-1, and kringle-2 along the main molecular axis, with the protease domain positioned distally [2]. The open form is stabilized by a more rigid arrangement of Lnk2, as evidenced by the structure of the prothrombin mutant proTΔ154-167, which lacks 14 residues in Lnk2 and closely resembles the open conformation [2].

The functional significance of the open form lies in its enhanced susceptibility to proteolytic activation and increased accessibility to binding partners. smFRET measurements have documented that the open conformation is more susceptible to chymotrypsin digestion and autoactivation, consistent with improved exposure of cleavage sites and the active site region [3]. The transition from closed to open states involves a substantial conformational rearrangement that disrupts the Tyr93-Trp547 interaction and exposes previously cryptic epitopes, including binding sites for factor Xa and factor Va within the prothrombinase complex [2].

Table 1: Structural Properties of Prothrombin Conformations

| Parameter | Closed Form | Open Form |

|---|---|---|

| Overall length | ~90 Å [2] | ~130-140 Å [3] |

| Prevalence in solution | 70-80% [2] [3] | 20-30% [2] [3] |

| Kringle-1/protease interface | 1253 Ų buried surface [2] | Minimal interaction |

| Key stabilizing interaction | Tyr93-Trp547 hydrophobic contact [2] [3] | Extended linker regions |

| Active site accessibility | Occluded [3] | Accessible |

| Susceptibility to activation | Reduced [3] | Enhanced [3] |

Figure 1: Structural architecture of prothrombin's open and closed conformations showing domain organization and key interactions

Functional Consequences of Conformational Transitions

Equilibrium Between Open and Closed Forms

The equilibrium between open and closed conformations of prothrombin represents a fundamental allosteric regulatory mechanism that controls the rate and pathway of thrombin generation. smFRET measurements have quantitatively demonstrated that wild-type prothrombin exists predominantly in the closed form (approximately 70%) under physiological conditions, with the open form comprising the remaining 30% [3]. This equilibrium can be experimentally manipulated through strategic mutations, such as the Y93A substitution in kringle-1, which destabilizes the critical hydrophobic interaction with Trp547 and shifts the equilibrium to favor the open form (approximately 80% open) [3].

Environmental factors significantly influence the conformational distribution between states. Metal ion availability, particularly calcium concentrations, plays a crucial role in modulating prothrombin structure. Research has revealed that prothrombin undergoes two sequential metal-dependent conformational transitions (PT→PT'→PT), with only the PT conformer capable of binding to phospholipid surfaces [4]. The membrane binding capacity is therefore directly linked to metal-induced conformational changes, creating a hierarchical regulatory system that integrates ionic signals with structural transitions to control prothrombin localization and activation.

Pathway of Prothrombin Activation

The conformational state of prothrombin directly influences the cleavage preference of the prothrombinase complex (factor Xa, factor Va, calcium ions, and phospholipid membranes). The closed form is preferentially cleaved at Arg320, generating the active intermediate meizothrombin, which maintains membrane association through its intact Gla domain [5] [1]. In contrast, the open form is preferentially cleaved at Arg271, producing the inactive intermediate prethrombin-2, which is released from the membrane surface [1] [2].

This pathway selection has profound functional implications for the spatial control of thrombin generation. On non-platelet surfaces such as synthetic phospholipids or activated endothelium, prothrombin activation proceeds predominantly through the meizothrombin pathway (closed form preference), maintaining catalytic activity at the membrane surface [5] [1]. Conversely, on the surface of platelets, activation proceeds primarily through the prethrombin-2 pathway (open form preference), though the physiological significance of this compartmentalization remains an active area of investigation [1].

The molecular mechanism underlying pathway selection involves allosteric communication between the Gla domain and the cleavage sites. The Gla domain, when anchored to membranes, influences the position of kringle-1 and propagates conformational changes through the flexible Lnk2 to the activation domain, thereby directing cleavage preference [1]. This long-range communication is facilitated by the structural plasticity of prothrombin and represents an elegant example of mechanochemical coupling in protease regulation.

Figure 2: Prothrombin activation pathways showing cleavage preference based on conformational state

Experimental Approaches for Studying Conformational States

Structural Biology Methods

X-ray crystallography has provided foundational insights into prothrombin structure, though obtaining high-resolution crystals of full-length wild-type prothrombin has proven challenging due to the inherent flexibility of linker regions [2]. Successful strategies have involved engineered constructs that stabilize specific conformations, such as the proTˢ¹⁰¹ᶜ/ᴬ⁴⁷⁰ᶜ disulfide mutant that locks prothrombin in the closed form [2] or deletion mutants like proTΔ154-167 that stabilize the open form [2]. These approaches have yielded structural models at resolutions ranging from 4.1-6.0 Å, sufficient to elucidate domain arrangements and major conformational features [2].

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for studying prothrombin complexes, though recent studies have highlighted methodological challenges. The reported cryo-EM structure of the prothrombin-prothrombinase complex (7TPP) at 4.1 Å resolution has faced significant criticism regarding sample preparation conditions and map interpretation [6]. Specifically, concerns have been raised about the specimen preparation, as the reported protein concentrations (25 nM fVa, 50 nM prothrombin and fXa) appear insufficient for complex formation in the absence of membrane surfaces, which are essential for prothrombinase assembly [6]. These methodological considerations highlight the technical difficulties in studying membrane-dependent complexes and underscore the importance of rigorous validation of structural models.

Biophysical and Solution Methods

Single-molecule FRET (smFRET) has proven particularly valuable for characterizing the conformational equilibrium of prothrombin in solution. This technique employs site-specific labeling with donor and acceptor fluorophores to measure distances between defined positions within the protein. In prothrombin, strategic cysteine mutations (e.g., S101C/S210C) enable labeling of kringle-1 and kringle-2, allowing direct observation of conformational dynamics [2] [3]. smFRET measurements have identified two distinct populations with interprobe distances of 54 ± 2 Å (extended form) and ≤34 Å (collapsed form), corresponding to the open and closed conformations, respectively [2].

Small-angle X-ray scattering (SAXS) provides complementary information about the overall shape and dimensions of prothrombin in solution. Comparative SAXS studies of wild-type prothrombin (predominantly closed) and the Y93A mutant (predominantly open) have directly documented two distinct molecular envelopes that differ by approximately 50 Å in length [3]. This technique offers the advantage of studying proteins under near-physiological conditions without the need for crystallization, making it ideal for characterizing flexible systems like prothrombin.

Surface plasmon resonance (SPR) has been employed to study binding interactions between prothrombin domains, providing insights into the molecular forces stabilizing different conformational states. SPR measurements have demonstrated that fragment 1 (containing the Gla domain and kringle-1) binds to prethrombin-2 with weak affinity (>200 μM) and complex kinetics characterized by at least two dissociation rate constants [2]. This binding heterogeneity likely reflects the conformational flexibility of both interaction partners and the transient nature of the kringle-1/protease domain interface in the closed form.

Table 2: Experimental Methods for Studying Prothrombin Conformations

| Method | Key Applications | Resolution/Precision | Key Insights |

|---|---|---|---|

| X-ray crystallography | High-resolution structure determination | 4.1-6.0 Å for prothrombin constructs [2] | Domain arrangements, disulfide bond validation, hydrophobic interfaces |

| smFRET | Solution dynamics, conformational equilibrium | Distance precision ~5 Å [2] [3] | Identified open/closed equilibrium, quantified population distributions |

| SAXS | Overall shape, molecular dimensions | Low resolution, shape information [3] | Documented ~50 Å length difference between conformations |

| SPR | Binding affinity, kinetics | Affinity measurements (μM-mM range) [2] | Weak kringle-1/protease interaction, complex binding kinetics |

| Cryo-EM | Complex architecture, membrane interactions | 4.1-5.3 Å (challenging for flexible systems) [5] [6] | Proposed prothrombinase assembly, though with methodological concerns |

Figure 3: Experimental workflow for studying prothrombin conformational states using complementary structural and biophysical methods

Therapeutic Implications and Research Applications

Molecular Pathology of Prothrombin Mutations

Naturally occurring mutations in prothrombin cause bleeding disorders through diverse mechanisms that often involve perturbation of the conformational equilibrium. Prothrombin Mumbai (C47S) disrupts the C47-C60 disulfide bond in Lnk1, resulting in altered calcium binding to the Gla domain, impaired γ-carboxylation, and a switch in the activation pathway from meizothrombin to prethrombin-2 [1]. This mutation is associated with profoundly altered coagulation parameters and intracranial bleeding, highlighting the critical importance of Lnk1 in allosteric communication between the Gla domain and the activation domain [1].

The ion quartet in the A chain (R296, E300, D306, E309) represents another critical structural element whose perturbation causes severe bleeding phenotypes. Prothrombin Denver (E300K and E309K) directly disrupts this ionic network and impairs prothrombin activation [1]. Similarly, prothrombin Puerto Rico (T122M/R457Q) causes bleeding through mutation of R457, which normally forms a key ion pair with D306 in the A chain [1]. These observations demonstrate that residues distant from the cleavage sites can profoundly influence prothrombin activation through long-range structural effects that likely alter the conformational equilibrium or affect allosteric communication pathways.

Antibody Applications and Diagnostic Opportunities

The conformational specificity of antibodies toward particular prothrombin states creates opportunities for therapeutic and diagnostic applications. Type I antiphospholipid antibodies such as POmAb specifically recognize the open form of prothrombin by binding to an epitope in kringle-1 (centered at residues R90-Y93) that overlaps with the position occupied by the protease domain in the closed state [7]. By shifting the equilibrium toward the open form, these antibodies prolong clotting times and act as anticoagulants through a novel mechanism of action [7].

This conformational specificity suggests that antibodies or other binding proteins could be engineered to selectively target either the open or closed forms of prothrombin for therapeutic purposes. Molecules that stabilize the closed form might reduce thrombin generation in thrombotic disorders, while those that stabilize the open form could potentially enhance coagulation in bleeding disorders. The structural insights from the cryo-EM structure of POmAb bound to prothrombin at 3.2 Å resolution provide a blueprint for rational design of such conformational modulators [7].

Conclusion and Future Perspectives

The conformational dynamics of prothrombin represent a sophisticated regulatory mechanism that controls one of the most critical processes in hemostasis. The equilibrium between open and closed forms integrates multiple environmental signals—including metal ion availability, membrane binding, and cofactor interactions—to determine the rate and pathway of thrombin generation. Recent structural insights have revealed unexpected features, particularly the intramolecular collapse of kringle-1 onto the protease domain in the closed form, which represents a previously unrecognized cryptographic mechanism to prevent premature activation.

Important challenges remain in understanding the structural basis of prothrombinase assembly and function, particularly given the methodological concerns raised about recent cryo-EM structures [6]. Future research should focus on developing improved specimen preparation strategies that preserve the essential membrane context of prothrombin activation while enabling high-resolution structural analysis. Additionally, the development of small molecule modulators that selectively target specific conformational states of prothrombin represents a promising therapeutic frontier for managing bleeding and thrombotic disorders.

References

- 1. Prothrombin structure: unanticipated features and ... [pmc.ncbi.nlm.nih.gov]

- 2. Structure of prothrombin in the closed form reveals new ... [nature.com]

- 3. Structural Architecture of Prothrombin in Solution Revealed ... [sciencedirect.com]

- 4. Prothrombin requires two sequential metal-dependent ... [sciencedirect.com]

- 5. Cryo-EM structure of the prothrombin-prothrombinase complex [pmc.ncbi.nlm.nih.gov]

- 6. Serious issues with cryo-EM structures of human ... [pmc.ncbi.nlm.nih.gov]

- 7. Cryo-EM structure and functional basis of prothrombin ... [sciencedirect.com]

Comprehensive Analysis of Prothrombin Kringle Domain Interactions with the Protease Domain: Structural Insights and Functional Implications

Introduction to Prothrombin Domain Architecture and Kringle Domain Functions

Prothrombin is a multidomain glycoprotein central to the blood coagulation cascade, circulating in plasma at approximately 100 μg/mL until proteolytic activation converts it to the active enzyme thrombin. The zymogen exhibits a complex modular architecture consisting of, from N- to C-terminus: a Gla domain (residues 1–46), kringle 1 (residues 65–143), kringle 2 (residues 170–248), and a serine protease domain (residues 285–579), interconnected by three flexible linker regions [1] [2]. The kringle domains, named for their resemblance to Scandinavian pastries, are autonomous structural units characterized by a triple-loop structure stabilized by three conserved disulfide bridges [3]. These domains function as key recognition modules in various plasma proteins, mediating specific protein-protein and protein-phospholipid interactions that regulate proteolytic activity and localization within coagulation complexes [3] [4].

The structural relationship between prothrombin's kringle domains and its protease domain has emerged as a critical regulator of zymogen activation, with recent research revealing an unexpected conformational plasticity that governs prothrombin's function. Through single-molecule FRET (smFRET) and X-ray crystallography studies, prothrombin has been shown to exist in a dynamic equilibrium between two predominant conformational states—"open" and "closed"—that differ dramatically in their overall molecular dimensions and functional properties [1] [2]. The closed conformation, which predominates under physiological conditions (approximately 70-80% of molecules), features an intimate interaction between kringle 1 and the protease domain that effectively occludes the active site and protects the zymogen from premature activation [1] [2]. In contrast, the open conformation presents a more extended structure that facilitates recognition and cleavage by the prothrombinase complex [2]. This structural duality represents a novel autoregulatory mechanism with significant implications for understanding thrombin generation and developing antithrombotic therapies.

Structural Organization and Conformational States of Prothrombin

Domain Organization and Interdomain Linkers

Prothrombin's structural complexity arises not only from its discrete domains but also from the flexible linker regions that connect them. The most notable of these is Lnk2 (residues 144–169), which connects kringle 1 to kringle 2 and exhibits considerable conformational flexibility [1] [2]. This linker serves as a molecular pivot that enables the dramatic structural reorganization observed between prothrombin's alternative conformations. A second important connection, Lnk3 (residues 257–275), links kringle 2 to the protease domain [2]. The inherent flexibility of these interdomain connections has historically complicated structural determination of intact prothrombin, with successful crystallization typically requiring deletion of portions of Lnk2 to limit conformational heterogeneity [1] [2]. Recent advances in structural biology, particularly smFRET and engineered disulfide-stabilized constructs, have finally enabled detailed characterization of prothrombin's full conformational landscape in solution [1] [2].

Open vs. Closed Conformational States

Prothrombin exists in a dynamic equilibrium between two primary conformational states that differ significantly in their global architecture and functional properties:

Table 1: Structural and Functional Characteristics of Prothrombin Conformational States

| Characteristic | Open Conformation | Closed Conformation |

|---|---|---|

| Prevalence in solution | ~30% | ~70% |

| Overall molecular length | ~140 Å | ~90 Å |

| Kringle 1 - protease relationship | Widely separated | Intimate interaction |

| Active site accessibility | Accessible | Occluded |

| Susceptibility to activation | Higher | Lower |

| Autoactivation potential | Higher | Minimal |

| Representative structure | proTΔ154-167 [2] | proTS101C/A470C (disulfide-locked) [2] |

The open conformation features an extended structure with the Gla domain, kringle 1, kringle 2, and protease domain arranged in a relatively linear fashion along the molecular axis [2]. In this state, the interprobe distance between residues in kringle 1 and the protease domain measures >70 Å, consistent with the architecture observed in crystal structures of prothrombin variants with shortened Lnk2 regions [1] [2]. This extended arrangement facilitates cleavage site accessibility to the prothrombinase complex, explaining the higher activation rate of prothrombin variants stabilized in the open conformation [2].

In contrast, the closed conformation exhibits a remarkable compaction wherein kringle 1 folds back onto the protease domain, reducing the overall molecular length by approximately 50 Šcompared to the open form [1] [2]. This intramolecular collapse creates an extensive buried interface of approximately 1253 Ų between kringle 1 and the protease domain, with the engineered disulfide bond in proTS101C/A470C (Cys101 in kringle 1 to Cys470 in the protease domain) effectively "locking" the molecule in this state [2]. The functional consequence of this structural arrangement is active site occlusion, which protects the zymogen from autoproteolytic activation while potentially regulating its presentation to the prothrombinase complex [1] [2].

The following diagram illustrates the key structural differences between these conformational states:

Structural comparison of prothrombin's open and closed conformational states

Molecular Details of Kringle-Protease Domain Interactions

The Autoinhibitory Interface in the Closed Conformation

The structural basis for the closed conformation involves specific molecular interactions between defined regions of kringle 1 and the protease domain. Two particular loops in kringle 1 mediate this critical interface: loop 1 (residues 90–94) and loop 2 (residues 130–135) [2]. The most significant feature of this interaction is the insertion of the Tyr93 side chain from kringle 1 into a deep hydrophobic cavity within the protease domain, where it engages in a stacking interaction with Trp547 adjacent to the active site [2]. This specific aromatic interaction serves as a structural linchpin stabilizing the closed conformation and effectively blocking access to the catalytic center.

The binding interface between kringle 1 and the protease domain is characterized by complementary chemical properties that enhance the stability of the closed form. The interaction is predominantly mediated by hydrophobic contacts, yet also exhibits significant electrostatic complementarity between positively charged residues on kringle 1 (Arg90, Arg92, Lys96) and negatively charged loops surrounding the protease active site [2]. This intricate network of interactions explains why mutation of Tyr93 to alanine (Y93A) shifts the conformational equilibrium strongly toward the open form (approximately 80% open) [1]. The conserved nature of these interfacial residues across mammalian species suggests strong evolutionary pressure to maintain this regulatory mechanism.

Role of Linker Regions in Conformational Dynamics

The flexible linker regions, particularly Lnk2, play crucial roles in enabling the transition between open and closed states. The proximal portion of Lnk2 (Gly144-Arg155) runs in close proximity to kringle 1 and likely forms several hydrogen-bonding interactions with this domain, as observed in high-resolution crystal structures [2]. Interestingly, the distal segment of Lnk2 (residues 158–165) forms a short helical turn before connecting to Cys170 in kringle 2 [2]. This structural element explains why limited deletions in this region may not significantly alter the functional distance between the two kringles. The calculated Cα-Cα distance between Cys143 in kringle 1 and Cys170 in kringle 2 is approximately 54 Å, indicating that at least 15 residues are necessary to span this connection without creating undue structural strain [2].

Functional Consequences of Kringle-Protease Interactions

Regulation of Prothrombin Activation

The conformational equilibrium between open and closed states directly impacts the rate and pathway of prothrombin activation by the prothrombinase complex (factor Xa, factor Va, phospholipid membranes, and Ca²⁺ ions). Prothrombin variants stabilized in the open conformation through deletion of Lnk2 residues (proTΔ154-167) demonstrate dramatically accelerated activation rates—more than 10-fold faster than wild-type prothrombin [2]. This enhancement occurs because the extended structure in the open conformation better presents the cleavage sites at Arg271 and Arg320 to factor Xa within the prothrombinase complex.

The closed conformation serves as an autoprotective mechanism against premature activation. The intimate association between kringle 1 and the protease domain in the closed form physically obstructs access to the activation cleavage sites and protects the zymogen from autoproteolytic conversion to thrombin [1]. This is particularly important given prothrombin's relatively high plasma concentration (~1.4 μM), which would otherwise favor spontaneous activation. The equilibrium between states thus represents a fundamental regulatory switch controlling thrombin generation, with the closed form acting as a safety mechanism and the open form serving as the activatable substrate.

Interactions with Cofactors and Membrane Surfaces

Kringle domains also participate in critical protein-protein interactions that facilitate prothrombinase complex assembly. Both kringle 1 and kringle 2 domains interact directly with factor Va, the essential cofactor that dramatically accelerates prothrombin activation [5]. Fluorescence polarization studies have quantified these interactions, revealing dissociation constants of 2.3 ± 0.1 μM for kringle 1 and 2.0 ± 0.4 μM for kringle 2 binding to factor Va, compared to 1.9 ± 0.1 μM for intact prothrombin [5]. In the presence of factor Va, both kringle 1 and kringle 2 fragments significantly inhibit factor Xa-catalyzed prothrombin activation, confirming their participation in cofactor binding [5].